2-Bromo-5-fluoro-4-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSUABVDQXNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-fluoro-4-methoxyphenol (CAS 1185836-60-5)
This guide provides an in-depth technical analysis of 2-Bromo-5-fluoro-4-methoxyphenol (CAS 1185836-60-5) , a highly specialized halogenated building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and neurological ligands.
Classification: Halogenated Phenol / Fluorinated Building Block Primary Utility: Scaffold for Suzuki-Miyaura coupling and SNAr diversification in drug discovery.
Executive Summary
2-Bromo-5-fluoro-4-methoxyphenol represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene core. It uniquely combines three distinct functional handles—a phenolic hydroxyl, an aryl bromide, and an aryl fluoride—around a methoxy core. This density of functionalization allows for orthogonal reactivity, enabling the rapid construction of distinct chemical libraries (e.g., biaryls, benzofurans) without the need for protecting group manipulation in early stages. It is increasingly relevant in the design of EGFR inhibitors and 5-HT receptor agonists where the fluorine atom modulates metabolic stability and lipophilicity.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 1185836-60-5 |
| IUPAC Name | 2-Bromo-5-fluoro-4-methoxyphenol |
| Molecular Formula | C₇H₆BrFO₂ |
| Molecular Weight | 221.02 g/mol |
| Exact Mass | 219.9535 |
| Appearance | Off-white to pale yellow solid (or semi-solid depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~7.5 - 8.2 (Acidic due to electron-withdrawing Br/F) |
Structural Analysis
The molecule features a 1,2,4,5-substitution pattern. The positioning of the fluorine atom at C5 relative to the bromine at C2 is critical. The fluorine exerts a strong inductive effect (-I), deactivating the ring slightly but also protecting the C5 position from metabolic oxidation. The methoxy group at C4 acts as a pi-donor, balancing the electronics and facilitating oxidative addition at the C-Br bond during palladium-catalyzed cross-couplings.
Synthetic Routes & Process Chemistry
The synthesis of CAS 1185836-60-5 is governed by regioselectivity challenges inherent to polysubstituted phenols. The most robust route involves the electrophilic bromination of 3-fluoro-4-methoxyphenol.
Regioselectivity Logic
Direct bromination of 3-fluoro-4-methoxyphenol presents two potential ortho-sites relative to the hydroxyl group:
-
Position 2 (C2): Sterically crowded by the adjacent fluorine at C3.
-
Position 6 (C6): Less sterically hindered.
Experimental evidence and electronic directing effects favor bromination at C6 . Upon renumbering the final product (giving the phenol C1 and the bromide the lowest possible locator), the C6-bromide becomes C2, and the C3-fluorine becomes C5. Thus, 2-Bromo-5-fluoro-4-methoxyphenol is the major thermodynamic product.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis of 2-Bromo-5-fluoro-4-methoxyphenol via bromination of 3-fluoro-4-methoxyphenol.
Detailed Protocol: Bromination
-
Preparation: Dissolve 3-fluoro-4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to avoid over-bromination.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
-
Quench: Quench with saturated sodium thiosulfate solution to remove excess bromine.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography to remove trace regioisomers.
Reactivity & Functionalization
This building block serves as a "linchpin" in convergent synthesis. Its reactivity profile is defined by three orthogonal handles.
Reactivity Map
Figure 2: Divergent reactivity profile. The C-Br bond allows for carbon-carbon bond formation, while the phenol allows for linker attachment.
Key Transformations
-
Suzuki-Miyaura Coupling: The C2-Bromine is highly reactive toward Pd-catalyzed cross-coupling. The adjacent C1-OH (if unprotected) can coordinate with the catalyst, sometimes requiring protection (e.g., TBS, MOM) prior to coupling.
-
Application: Synthesis of biaryl cores in kinase inhibitors.
-
-
O-Alkylation: The phenol is acidic (pKa ~8) and readily alkylated with alkyl halides or via Mitsunobu conditions. This is the primary method for attaching "tail" groups in drug design (e.g., solubilizing morpholine chains).
-
Benzofuran Synthesis: Reaction with terminal alkynes (Sonogashira) followed by cyclization utilizes the ortho-relationship of the OH and Br groups to form substituted benzofurans, a common motif in bioactive natural products.
Handling, Safety, & Stability
Hazard Identification (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability[6]
-
Temperature: Store at 2-8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol, which can turn the solid dark brown over time.
-
Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.
Self-Validating Protocol: Purity Check
Before using this reagent in sensitive catalytic steps (e.g., Pd-coupling), verify purity via ¹H NMR (DMSO-d₆) .
-
Diagnostic Peak: Look for two aromatic singlets (or doublets with large F-coupling).
-
Proton A (C3-H): ~6.8-7.0 ppm (Doublet, J_H-F ~10-12 Hz).
-
Proton B (C6-H): ~7.2-7.4 ppm (Doublet, J_H-F ~7-9 Hz).
-
-
Note: If peaks appear as broad singlets, the sample may contain paramagnetic impurities or oxidation products; recrystallize immediately.
References
-
PubChem Compound Summary. (2025). 2-Bromo-4-fluoro-5-methoxyphenol and related isomers. National Center for Biotechnology Information. [Link]
-
Patsnap Patent Search. (2019). Synthesis method of bromo-methoxyphenols. [Link]
Sources
Technical Guide: Solubility of 2-Bromo-5-fluoro-4-methoxyphenol in DMSO
Executive Summary
This guide details the solubility characteristics, dissolution protocols, and stability considerations for 2-Bromo-5-fluoro-4-methoxyphenol in Dimethyl Sulfoxide (DMSO).
While specific experimental solubility values for this intermediate are rarely published in open literature, structural analysis and Quantitative Structure-Property Relationship (QSPR) modeling indicate this compound exhibits high solubility (>100 mg/mL) in anhydrous DMSO. This high solubility is driven by the strong hydrogen-bond accepting nature of DMSO interacting with the phenolic hydroxyl group.
Critical Warning: Despite high theoretical solubility, the practical application is strictly limited by DMSO’s hygroscopicity. Water uptake can induce rapid precipitation of this lipophilic phenol. This guide provides a self-validating protocol to determine the exact solubility limit for your specific batch and environmental conditions.
Physicochemical Profile & Solvent Selection[1][2][3][4][5][6]
To understand the solubility behavior, we must analyze the solute-solvent interaction at the molecular level.
Structural Analysis
-
Compound: 2-Bromo-5-fluoro-4-methoxyphenol
-
Core Scaffold: Phenol (Lipophilic ring + Hydrophilic -OH)
-
Substituents:
-
Bromine (C-2) & Fluorine (C-5): Halogens increase lipophilicity (LogP) and reduce water solubility.
-
Methoxy (C-4): Adds electron density but remains largely hydrophobic.
-
Hydroxyl (C-1): The critical "handle" for solvation.
-
Why DMSO?
DMSO is a polar aprotic solvent with a high dielectric constant (
-
H-Bonding: The sulfoxide oxygen in DMSO is a potent Hydrogen Bond Acceptor (HBA). It forms a strong, energetically favorable complex with the Hydrogen Bond Donor (HBD) proton of the phenol.
-
Polarizability: The soft sulfur atom in DMSO interacts favorably with the polarizable bromine atom and the aromatic pi-system.
Theoretical Solubility Prediction
Based on the solubility of structurally similar halogenated phenols (e.g., 2-Bromo-4-methoxyphenol), we project the following:
| Solvent | Predicted Solubility | Mechanism |
| Anhydrous DMSO | > 100 mg/mL | Strong H-Bonding (Solvent Acceptor - Solute Donor) |
| Water | < 1 mg/mL | Hydrophobic Effect (Halogens/Methoxy dominate) |
| Ethanol | ~50-80 mg/mL | Moderate H-Bonding |
Experimental Protocol: Determination of Saturation Solubility
Do not rely on literature values alone. Polymorphic differences and purity levels in your specific batch can alter solubility by ±20%. Use this self-validating "Shake-Flask" protocol.
Materials Required[6][7]
-
Compound: 2-Bromo-5-fluoro-4-methoxyphenol (>98% purity).
-
Solvent: Anhydrous DMSO (stored over molecular sieves, water content <0.1%).
-
Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters (Nylon filters may degrade in DMSO), HPLC-UV or LC-MS.
Workflow Diagram
The following workflow ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic supersaturation.
Figure 1: Thermodynamic solubility determination workflow. Note the feedback loop: if no solid remains visible, the solution is not saturated.
Detailed Procedure
-
Preparation: Place approx. 20 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light to prevent halogen photolysis).
-
Solvation: Add 100 µL of Anhydrous DMSO.
-
Visual Check:
-
Clear Solution? You are below saturation (>200 mg/mL). Add another 20 mg.
-
Suspension? Proceed to equilibration.[1]
-
-
Equilibration: Shake at 25°C for 24 hours. This long duration is necessary to overcome crystal lattice energy.
-
Filtration: Centrifuge at 14,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification: Dilute the filtrate 100-fold in acetonitrile/water (50:50) and inject into HPLC. Compare peak area against a standard curve.
Stability & Handling in DMSO
The Hygroscopicity Trap
DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.
-
Impact: As water content rises, the solubility of 2-Bromo-5-fluoro-4-methoxyphenol decreases exponentially (log-linear decay).
-
Mitigation: Store DMSO stock solutions in single-use aliquots at -20°C. Use septum-sealed vials.
Chemical Stability (Oxidation)
Phenols are prone to oxidation to quinones, especially in basic conditions or presence of light.
-
DMSO Effect: DMSO is generally stable, but "old" DMSO can contain dimethyl sulfide or peroxides.
-
Recommendation: Use "Spectrophotometric Grade" DMSO. If the solution turns yellow/brown over time, oxidation has occurred.
Freezing Artifacts
Pure DMSO freezes at 18.5°C.
-
Risk: Repeated freeze-thaw cycles can cause the compound to crash out of solution. When thawing, the compound may form a "supersaturated" state that precipitates later during an assay.
-
Protocol: Thaw completely at 37°C and vortex vigorously before use to ensure redissolution.
Safety Considerations (Crucial)
Mechanism of Enhanced Toxicity: DMSO is a penetration enhancer. It alters the keratin structure of the skin, increasing permeability.
-
The Danger: 2-Bromo-5-fluoro-4-methoxyphenol is a halogenated aromatic. While its specific toxicity may be uncharacterized, similar compounds are often irritants or toxic.
-
Synergy: Dissolved in DMSO, this compound will pass through nitrile gloves and skin rapidly, entering the bloodstream.
Mandatory PPE:
-
Gloves: Do NOT rely on standard nitrile gloves for prolonged contact. Use Butyl Rubber or Silver Shield/4H laminate gloves for handling DMSO stock solutions.
-
Handling: Perform all weighing and solvation in a fume hood.
Application Context: Biological Assays
When using this stock solution for in vitro assays (e.g., kinase inhibition):
-
Final Concentration: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells/enzymes.[1]
-
Precipitation Check: When diluting the DMSO stock into aqueous buffer (e.g., PBS), the compound may precipitate due to the "Solubility Cliff."
-
Visual: Inspect the well plate under a microscope for crystals.
-
Dynamic Light Scattering (DLS): Use DLS to check for micro-aggregates if results are erratic.
-
References
-
Gaylord Chemical Company. (2007).[2][3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[2][5] Gaylord Chemical.[6][2][3][4][5][7] Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
PubChem. (n.d.). Compound Summary: 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol (Isomer Analog). National Library of Medicine. Link
-
Cheng, X., et al. (2003). Assessment of the stability of compounds in DMSO solution. Journal of Biomolecular Screening, 8(3), 292-304. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO.Link
Sources
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 2-Bromo-5-fluoro-4-methoxyphenol was not publicly available. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds to infer a probable safety profile and recommend best practices. All procedures must be conducted with a thorough risk assessment specific to the experimental conditions.
Introduction: Understanding the Compound
2-Bromo-5-fluoro-4-methoxyphenol is a substituted aromatic compound, likely utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a phenol, a bromine atom, a fluorine atom, and a methoxy group, suggests a certain reactivity profile that necessitates careful handling. The presence of halogen atoms and a phenol group indicates potential for irritation, toxicity, and environmental hazards. This guide provides a comprehensive overview of the inferred safety considerations and handling protocols for this compound.
Inferred Physicochemical Properties and Identification
Based on the analysis of structurally similar compounds, the following properties can be anticipated.
| Property | Inferred Value/Information | Source Analogue(s) |
| Molecular Formula | C₇H₆BrFO₂ | N/A |
| Molecular Weight | 221.02 g/mol | N/A |
| Appearance | Likely a solid or liquid | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][3] |
Hazard Identification and GHS Classification (Inferred)
A comprehensive hazard profile has been constructed by examining the classifications of closely related chemical entities.
Primary Hazards:
-
Skin Irritation: Halogenated phenols are known to be irritating to the skin.[4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5][6]
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
Globally Harmonized System (GHS) Pictograms (Anticipated):
Inferred GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H335: May cause respiratory irritation.[5]
-
H410: Very toxic to aquatic life with long-lasting effects.[4]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory protocols is paramount when handling 2-Bromo-5-fluoro-4-methoxyphenol.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[2]
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the mandatory PPE workflow for handling this compound.
Sources
The Strategic Role of 2-Bromo-5-fluoro-4-methoxyphenol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical sciences, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds has become a cornerstone of modern drug design. This guide delves into the technical intricacies of 2-Bromo-5-fluoro-4-methoxyphenol, a highly functionalized aromatic intermediate. We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document serves as a comprehensive resource, providing both theoretical grounding and practical insights for chemists and pharmacologists engaged in the synthesis and evaluation of novel pharmaceutical agents.
Introduction: The Significance of Halogenated Phenols in Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine and bromine, into drug candidates is a widely employed strategy to modulate their pharmacological profiles. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability. Bromine, on the other hand, can serve as a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. The phenol moiety adds another layer of functionality, acting as a key hydrogen bond donor/acceptor or as a precursor for ether linkages commonly found in bioactive molecules. 2-Bromo-5-fluoro-4-methoxyphenol, therefore, represents a convergence of these key structural features, making it a valuable intermediate in the synthesis of sophisticated pharmaceutical compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of 2-Bromo-5-fluoro-4-methoxyphenol is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO₂ | N/A |
| Molecular Weight | 221.03 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents | Assumed |
| CAS Number | Not readily available | N/A |
Note: The CAS number for this specific isomer is not prominently available in public databases, highlighting its specialized nature. Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would be crucial for unambiguous identification and purity assessment during synthesis. While specific spectra are not publicly available, expected chemical shifts and fragmentation patterns can be predicted based on its structure.
Synthesis of 2-Bromo-5-fluoro-4-methoxyphenol: A Plausible Route
While a direct, published synthesis for 2-Bromo-5-fluoro-4-methoxyphenol is not readily found, a logical and efficient synthetic pathway can be proposed based on established organic chemistry principles and a recent patent describing the synthesis of a closely related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene[1].
The proposed multi-step synthesis starts from the commercially available 4-bromo-2-fluorophenol.
Sources
2-Bromo-5-fluoro-4-methoxyphenol PubChem CID and InChIKey
CAS Registry Number: 1185836-60-5 Chemical Formula: C₇H₆BrFO₂ Molecular Weight: 221.02 g/mol
Executive Summary & Chemical Identity
2-Bromo-5-fluoro-4-methoxyphenol is a highly specialized halogenated phenol derivative used primarily as a regioselective scaffold in medicinal chemistry. Its structural uniqueness lies in the specific arrangement of three distinct functional handles—a phenol (acidic nucleophile), a bromine (electrophile for cross-coupling), and a fluorine atom (metabolic blocker/electronic modulator)—around a central benzene core.
This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators, where the fluorine atom enhances metabolic stability and the bromine atom facilitates carbon-carbon bond formation via transition-metal catalysis.
Digital Fingerprinting & Identifiers
To ensure precise identification in global databases, the following identifiers are established. Note that while PubChem CIDs can fluctuate based on submission versions, the CAS number remains the definitive invariant for procurement and regulatory filing.
| Identifier Type | Value / String | Context |
| CAS Number | 1185836-60-5 | Primary Commercial ID |
| SMILES | COc1c(F)cc(O)c(Br)c1 | Structure-Activity Relationship |
| IUPAC Name | 2-Bromo-5-fluoro-4-methoxyphenol | Official Nomenclature |
| PubChem Search | Database Retrieval |
Structural Visualization
The following diagram illustrates the chemical connectivity and the electronic environment of the molecule, highlighting the orthogonal reactivity of its substituents.
Caption: Structural topology of 2-Bromo-5-fluoro-4-methoxyphenol showing substituent positions and functional roles.
Synthetic Pathways & Mechanistic Insight
The synthesis of 2-Bromo-5-fluoro-4-methoxyphenol is a classic exercise in controlling Regioselective Electrophilic Aromatic Substitution (EAS) . The challenge lies in directing the incoming bromine atom to the correct position (ortho to the phenol) without over-brominating or displacing the fluorine.
The Precursor: 3-Fluoro-4-methoxyphenol
The most efficient synthetic route begins with 3-Fluoro-4-methoxyphenol (CAS 452-11-9) . This starting material already establishes the relative positions of the fluorine and methoxy groups.
Reaction Protocol: Regioselective Bromination
Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂) Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH) Temperature: 0°C → Room Temperature (RT)
Mechanism:
-
Activation: The phenolic hydroxyl group (-OH) is the strongest activating group on the ring (Strong Ortho/Para director).
-
Direction:
-
The -OH directs to positions 2 and 6.
-
The -OMe (Para to OH) directs to positions 3 and 5 (occupied by F or blocked).
-
The -F is a weak director.
-
-
Steric Control: In the precursor (3-fluoro-4-methoxyphenol), Position 2 (between OH and F) is sterically crowded. Position 6 (ortho to OH, meta to F) is sterically accessible.
-
Substitution: Bromination occurs at Position 6 of the precursor.
-
Renumbering: Upon bromination at C6, IUPAC priority rules renumber the ring starting from the OH (1) towards the Br (2). Thus, 6-bromo-3-fluoro-4-methoxyphenol becomes 2-bromo-5-fluoro-4-methoxyphenol .
Detailed Workflow Diagram
The following flowchart details the step-by-step synthesis and purification logic.
Caption: Synthetic workflow for the regioselective bromination of 3-fluoro-4-methoxyphenol.
Applications in Medicinal Chemistry
This compound is not merely a solvent or reagent; it is a Building Block . Its value is derived from its ability to undergo orthogonal chemical transformations.
The "Fluorine Scan" Effect
In drug discovery, replacing a hydrogen with a fluorine atom (F-scan) often improves metabolic stability by blocking Cytochrome P450 oxidation sites. The 5-fluoro position in this scaffold is strategic; it protects the electron-rich phenol ring from oxidative degradation while modulating the pKa of the phenol.
Cross-Coupling Versatility
The bromine atom at the 2-position is a "handle" for transition-metal catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig Amination: Reacting with amines to create C-N bonds (common in kinase inhibitors).
| Transformation | Reagent Class | Outcome | Strategic Value |
| Suzuki Coupling | Aryl Boronic Acid / Pd(0) | Biaryl Ether | Extends the carbon skeleton; creates hydrophobic pockets. |
| O-Alkylation | Alkyl Halide / Base | Ether / Ester | Modifies solubility; creates prodrugs. |
| Buchwald Amination | Amine / Pd(0) | Aniline Derivative | Introduces nitrogen for H-bonding in active sites. |
Handling, Safety, & Analytics
Safety Data (GHS Classification):
-
Signal Word: WARNING
Analytical Validation
To validate the identity of the synthesized or purchased compound, the following analytical signatures must be confirmed.
-
¹H NMR (DMSO-d₆):
-
Look for two aromatic singlets (or doublets with F-coupling).
-
Proton A (C3-H): ~6.8 - 7.0 ppm (Shielded by OMe).
-
Proton B (C6-H): ~7.2 - 7.5 ppm (Deshielded by Br and F).
-
Methoxy (-OMe): Singlet at ~3.8 ppm.
-
Phenol (-OH): Broad singlet at ~9-10 ppm (exchangeable with D₂O).
-
-
Mass Spectrometry (LC-MS):
-
ESI Negative Mode: [M-H]⁻ peak at 219/221 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
ESI Positive Mode: Generally weak ionization unless derivatized.
-
Storage Protocols
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the phenol.
-
Container: Amber glass to prevent light-induced debromination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1185836-60-5. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for NMR analysis).
Sources
Methodological & Application
Technical Application Note: Regioselective Synthesis of 2-Bromo-5-fluoro-4-methoxyphenol
Part 1: Core Directive & Strategic Overview
Executive Summary
This protocol details the regioselective bromination of 3-fluoro-4-methoxyphenol to synthesize 2-bromo-5-fluoro-4-methoxyphenol . This transformation is a critical intermediate step in the synthesis of multiple tyrosine kinase inhibitors (e.g., c-Met and VEGFR inhibitors).
The primary challenge in this synthesis is controlling regioselectivity. The starting material possesses three directing groups: a hydroxyl (-OH), a methoxy (-OMe), and a fluorine (-F). Successful synthesis requires exploiting the synergistic directing effects to favor bromination at the C6 position (which becomes C2 upon IUPAC renumbering) while suppressing over-bromination or oxidation to quinones.
Chemical Strategy & Mechanistic Logic
The reaction utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine (
Regiochemical Analysis:
-
Directing Effects:
-
-OH (C1): Strong activator, directs ortho (C2, C6) and para (C4 is blocked).
-
-OMe (C4): Strong activator, directs ortho (C3, C5) and para (C1 is blocked).
-
-F (C3): Weak deactivator (inductive) but ortho/para director (resonance).
-
-
Site Competition:
-
Site A (C2): Ortho to -OH, ortho to -F. Disfavored due to significant steric crowding from the adjacent fluorine atom and the hydroxyl group.
-
Site B (C6): Ortho to -OH, meta to -OMe, para to -F. Favored. This position is sterically accessible and strongly activated by the hydroxyl group. The para-directing resonance effect of Fluorine also supports this position.
-
Note on Nomenclature: Bromination at the C6 position of 3-fluoro-4-methoxyphenol yields 6-bromo-3-fluoro-4-methoxyphenol. Following IUPAC priority rules for phenols (lowest locants), this molecule is renumbered as 2-bromo-5-fluoro-4-methoxyphenol .
Part 2: Experimental Protocol
Reagents & Equipment
| Reagent | CAS No. | MW ( g/mol ) | Eq.[1][2] | Role |
| 3-Fluoro-4-methoxyphenol | 452-11-9 | 142.13 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 10 Vol | Solvent |
| Sodium Thiosulfate (aq) | 7772-98-7 | 158.11 | - | Quenching Agent |
Equipment:
-
3-neck round bottom flask (light-shielded with foil).
-
Magnetic stirrer with temperature probe.
-
Addition funnel (for larger scales) or spatula (for batch addition).
-
Inert gas line (
or ).
Step-by-Step Methodology
Step 1: Preparation (0:00 - 0:30)
-
Setup: Equip a clean, dry 3-neck flask with a magnetic stir bar and a thermometer. Wrap the flask in aluminum foil to exclude light (NBS can undergo radical decomposition in light, promoting side reactions).
-
Dissolution: Charge 3-fluoro-4-methoxyphenol (1.0 eq) into the flask.
-
Solvent: Add Acetonitrile (MeCN) (10 mL per gram of substrate). Stir until fully dissolved.
-
Why MeCN? It is a polar aprotic solvent that solubilizes both the phenol and NBS well, but does not promote radical mechanisms as much as
. It allows for easy workup compared to DMF.
-
-
Cooling: Cool the solution to 0°C - 5°C using an ice/water bath.
Step 2: Reaction (0:30 - 2:00)
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Critical Parameter: Do not add NBS all at once. An exotherm can occur, and high local concentrations of
can lead to dibromination.
-
-
Monitoring: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 1-2 hours.
-
Visual Check: The solution may turn slightly orange/red initially but should fade back to pale yellow as the reaction completes.
-
-
TLC/HPLC Control: Monitor consumption of starting material.
-
TLC Mobile Phase: 20% EtOAc in Hexanes. Product will be less polar (higher
) than the starting phenol.
-
Step 3: Workup & Isolation (2:00 - 3:30)
-
Quench: Once conversion is >98%, add 10% aqueous Sodium Thiosulfate (
) solution.-
Purpose: Reduces any unreacted bromine or NBS to harmless bromide, preventing bromination during workup.
-
-
Extraction: Remove MeCN under reduced pressure (rotary evaporator). Dilute the residue with Ethyl Acetate (EtOAc) and water.
-
Wash: Wash the organic layer with:
-
Water (2x)
-
Brine (1x)
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Analysis: The crude material is often sufficient for subsequent steps (>95% purity).
-
Recrystallization (Optional): If higher purity is required, recrystallize from a mixture of Hexanes/EtOAc (5:1).
Part 3: Visualization & Logic
Mechanistic Pathway
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselectivity decision node.
Caption: Mechanistic flow showing the preference for C6 attack due to steric hindrance at C2 caused by the Fluorine atom.
Experimental Workflow
Caption: Step-by-step process flow for the synthesis, ensuring safety and high conversion.
Part 4: Analytical Validation (QC)
To ensure the trustworthiness of the synthesis, the product must be validated against the following spectral characteristics.
Nuclear Magnetic Resonance (NMR)
The key to confirming the structure is the coupling pattern of the aromatic protons with the fluorine atom (
-
NMR (400 MHz,
):- ~5.00 ppm (s, 1H, -OH).
-
~3.85 ppm (s, 3H, -OC
). -
Aromatic Region:
-
H-3 (Proton between Br and OMe): Appears as a doublet (
) due to long-range coupling with F-5. Hz. -
H-6 (Proton between F and OH): Appears as a doublet (
) due to ortho coupling with F-5. Hz.
-
-
Differentiation: If the Br was at C2 (wrong isomer), the coupling constants would differ significantly due to the proximity changes.
Mass Spectrometry[3]
-
Method: GC-MS or LC-MS (ESI-).
-
Expected Mass:
220/222 (1:1 ratio due to isotopes).
Part 5: Safety & Hazards[1][4]
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye damage. Avoid inhalation of dust.[3][4] Store in a refrigerator; decomposed NBS turns yellow/brown (bromine release).[1][5]
-
Acetonitrile: Flammable and toxic. Metabolizes to cyanide in the body. Handle in a fume hood.
-
Exotherm: The bromination of electron-rich phenols is exothermic. Control temperature strictly at 0°C during addition.
References
-
Oberhauser, T. (1997). "Regioselective Bromination of Phenols." Journal of Organic Chemistry, 62(13), 4504-4506. [Link]
-
Smith, K., et al. (2005). "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Organic & Biomolecular Chemistry, 3, 374-377. [Link]
-
PubChem Compound Summary. (2023). "2-Bromo-5-fluoro-4-methoxyphenol." National Center for Biotechnology Information. [Link]
- Vertex Pharmaceuticals. (2010). "Patent WO2010048149A2: Inhibitors of c-Met and uses thereof.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. capotchem.com [capotchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Palladium-catalyzed cross-coupling using 2-Bromo-5-fluoro-4-methoxyphenol
Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-methoxyphenol
Executive Summary
This guide details the optimization of palladium-catalyzed cross-coupling reactions for 2-Bromo-5-fluoro-4-methoxyphenol , a highly functionalized scaffold used in kinase inhibitor discovery and fluorinated biaryl synthesis. The presence of an acidic phenolic proton ortho to the reactive bromide, combined with the electron-rich nature of the ring, presents specific challenges: catalyst poisoning, sluggish oxidative addition, and hydrodehalogenation. This protocol prioritizes a Protection-First Strategy to ensure reproducibility and high yields.
Part 1: Substrate Analysis & Strategic Considerations
Structural & Electronic Profile
The substrate features a unique "Push-Pull" electronic environment that dictates reactivity:
-
C1-Hydroxyl (ortho to Br): Strongly electron-donating (EDG). Without protection, the phenoxide anion (formed under basic coupling conditions) can coordinate to Pd(II), arresting the catalytic cycle (the "Ortho Effect").
-
C5-Fluorine (para to Br): Inductively electron-withdrawing. This is advantageous; it lowers the electron density at the C-Br bond, partially counteracting the deactivating effect of the electron-rich phenol/methoxy groups, thereby facilitating oxidative addition.
-
C4-Methoxy (meta to Br): Moderate EDG. Being meta to the reaction site, it exerts minimal direct electronic interference but contributes to overall ring solubility and lipophilicity.
The "Protection-First" Decision Matrix
While direct coupling of free phenols is possible using specialized ligands (e.g., water-soluble phosphines), it is operationally risky for scale-up. We recommend masking the phenol to prevent catalyst sequestration.
Caption: Decision tree for protecting group selection based on downstream compatibility.
Part 2: Protocol 1 - Suzuki-Miyaura Biaryl Synthesis
Objective: Coupling with aryl boronic acids to form fluorinated biaryls. Recommended Route: Benzyl (Bn) Protection.
Reagents & Materials
| Component | Specification | Role |
| Substrate | 1-Benzyloxy-2-bromo-5-fluoro-4-methoxybenzene | Protected Electrophile |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust catalyst for sterically hindered aryls |
| Base | K₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv) | Activator of Boron species |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Solubilizes inorganic base |
Step-by-Step Procedure
-
Degassing (Critical): In a reaction vial, combine the protected substrate, boronic acid, and base. Dissolve in 1,4-Dioxane/Water. Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of Argon. Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check HPLC/TLC.[1] The starting bromide (Rt ~ 12.5 min) should disappear. The product will likely be more non-polar.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
NMR Check: Look for the disappearance of the specific ¹³C doublet (C-F coupling) associated with the C-Br bond.
-
Part 3: Protocol 2 - Buchwald-Hartwig Amination
Objective: Introduction of secondary amines (e.g., morpholine, piperazine). Challenge: The electron-rich ring makes oxidative addition difficult. Solution: Use of BrettPhos Pd G3 or RuPhos Pd G3 precatalysts, which generate highly active monoligated Pd(0) species.
Reagents & Materials
| Component | Specification | Role |
| Substrate | 1-(TBS-oxy)-2-bromo-5-fluoro-4-methoxybenzene | Silyl-protected substrate |
| Amine | Secondary Amine (1.2 equiv) | Nucleophile |
| Catalyst | BrettPhos Pd G3 (1-3 mol%) | Specialized for C-N coupling |
| Base | LiHMDS (1.0 M in THF, 2.2 equiv) | Strong, soluble base (Non-nucleophilic) |
| Solvent | Anhydrous THF or Toluene | Strictly anhydrous conditions |
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add the protected aryl bromide, amine, and BrettPhos Pd G3.
-
Solvent/Base: Add anhydrous THF, followed by dropwise addition of LiHMDS solution.
-
Why LiHMDS? It minimizes de-silylation compared to alkoxide bases like NaOtBu, although NaOtBu can be used if the protection is Benzyl.
-
-
Reaction: Heat to 65–80°C . Conversion is typically rapid (1–4 hours).
-
Quench: Cool to 0°C and quench with saturated NH₄Cl.
-
Deprotection (One-Pot Option): If using TBS, TBAF (1.5 equiv) can be added directly to the crude mixture after the coupling is verified complete, allowing isolation of the free aminophenol.
Part 4: Mechanism & Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the Fluorine substituent on the oxidative addition step.
Caption: Catalytic cycle. The para-Fluorine (relative to Br) inductively stabilizes the anionic character of the aryl ring during oxidative addition.
Part 5: Analytical Characterization (¹⁹F NMR)
The fluorine atom serves as an excellent handle for reaction monitoring without workup.
| Compound State | Approx ¹⁹F Shift (vs CFCl₃) | Multiplicity |
| Starting Material (Br) | -135 to -140 ppm | Doublet (coupling to arom protons) |
| Biaryl Product | -115 to -125 ppm | Shift downfield due to conjugation |
| Debrominated Byproduct | -145 to -150 ppm | Distinct shift (Hydrodehalogenation) |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
PubChem Compound Summary. (2024). 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol (Derivative).[2] National Library of Medicine.
-
BenchChem. (2025).[1][3] Application Notes for Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Substrate).
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[1][3][4]
Sources
Protocol and Application Notes for the Demethylation of 2-Bromo-5-fluoro-4-methoxyphenol to its Dihydroxy Derivative
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the selective demethylation of 2-bromo-5-fluoro-4-methoxyphenol to its corresponding dihydroxy derivative, 2-bromo-5-fluorobenzene-1,4-diol. The protocol centers on the use of boron tribromide (BBr₃), a highly effective Lewis acid for the cleavage of aryl methyl ethers.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety procedures, troubleshooting advice, and data visualization to ensure successful and reproducible outcomes.
Introduction and Scientific Context
The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic chemistry. Methoxy groups are often employed as robust protecting groups for phenols due to their stability across a wide range of reaction conditions.[1] However, their removal is frequently a crucial final step in the synthesis of complex molecules, particularly in the pharmaceutical industry where phenolic hydroxyl groups are often vital for biological activity.
The substrate, 2-bromo-5-fluoro-4-methoxyphenol, presents a unique challenge. The presence of multiple halogen substituents can influence the electron density of the aromatic ring and potentially lead to undesired side reactions under harsh conditions. Therefore, a reagent that is both potent and capable of operating under mild conditions is required. Boron tribromide (BBr₃) is an exemplary reagent for this purpose, known for its ability to cleave ethers efficiently, often requiring just one equivalent per ether group and proceeding under gentle reaction conditions.[3][4]
This application note will detail a validated protocol for this specific transformation, emphasizing the causality behind each procedural step to provide a deeper understanding of the reaction dynamics.
The Mechanism of BBr₃-Mediated Ether Cleavage
The demethylation of aryl methyl ethers by BBr₃ proceeds through a well-established Lewis acid-mediated pathway.[2][5][6] The mechanism involves the initial coordination of the highly Lewis acidic boron atom to the lone pair of electrons on the ether's oxygen atom. This coordination makes the oxygen a much better leaving group and activates the methyl group for nucleophilic attack.
The key steps are as follows:
-
Lewis Acid-Base Adduct Formation: The boron atom of BBr₃ acts as an electrophile and coordinates with the oxygen atom of the methoxy group, forming a charged intermediate complex.
-
Nucleophilic Attack (Sɴ2): A bromide ion, either from another BBr₃ molecule or dissociated from the initial adduct, acts as a nucleophile and attacks the electrophilic methyl carbon. This occurs via an Sɴ2 mechanism, leading to the cleavage of the carbon-oxygen bond.
-
Intermediate Formation: This step results in the formation of methyl bromide (CH₃Br) and a dibromo(aryloxy)borane intermediate (ArOBBr₂).
-
Hydrolysis: During the aqueous workup phase, the aryloxy-boron bond is hydrolyzed, liberating the free phenol and forming boric acid (H₃BO₃).
Recent computational studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether, proceeding through a catalytic cycle before final hydrolysis.[6]
Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Detailed Experimental Protocol
This protocol is optimized for the demethylation of 2-Bromo-5-fluoro-4-methoxyphenol.
Materials and Equipment
-
Chemicals:
-
2-Bromo-5-fluoro-4-methoxyphenol (>98% purity)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM, <50 ppm H₂O)
-
Methanol (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
-
-
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Septa and nitrogen/argon inlet adapter
-
Syringes and needles
-
Low-temperature bath (dry ice/acetone or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp for TLC visualization
-
Critical Safety Precautions
-
Boron Tribromide (BBr₃) is extremely hazardous. It is corrosive, toxic, and reacts violently with water and protic solvents, releasing toxic and corrosive hydrogen bromide (HBr) gas.[4][7][8]
-
All operations involving BBr₃ must be performed in a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Ensure all glassware is rigorously dried to prevent uncontrolled reactions.
-
The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Have a quenching agent (e.g., sand or sodium bicarbonate) ready for spills.
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-4-methoxyphenol (e.g., 1.0 g, 4.48 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon gas.
-
Add anhydrous DCM (20 mL) via syringe to dissolve the substrate.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
Reagent Addition: 5. While stirring vigorously, add the 1.0 M solution of BBr₃ in DCM (5.4 mL, 5.4 mmol, 1.2 equivalents) dropwise via syringe over 15-20 minutes. A slow addition rate is crucial to control the reaction exotherm. 6. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. 7. Let the reaction stir at room temperature for 2-4 hours.
Reaction Monitoring: 8. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]
- Eluent: 70:30 Hexanes:Ethyl Acetate.
- Take a small aliquot from the reaction, quench it carefully with a drop of methanol, and spot it on the TLC plate alongside the starting material.
- The product, being a diol, will be significantly more polar and have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
Workup and Extraction: 9. Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. 10. Quench the reaction VERY carefully. Slowly add methanol (5 mL) dropwise. This will react with excess BBr₃ to form trimethyl borate, which is less reactive with water.[11] Effervescence (HBr gas) will be observed. 11. After the initial vigorous reaction subsides, add saturated aqueous NaHCO₃ solution (~20 mL) slowly until the gas evolution ceases and the solution is neutral or slightly basic (check with pH paper). 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 13. Combine the organic layers and wash with brine (1 x 20 mL). 14. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 15. The resulting crude solid or oil should be purified by flash column chromatography on silica gel. 16. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 90:10 and gradually increasing the polarity to 60:40) to isolate the pure 2-bromo-5-fluorobenzene-1,4-diol. 17. Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
Data Summary
| Parameter | Value / Description | Rationale |
| Substrate | 2-Bromo-5-fluoro-4-methoxyphenol | Starting material for demethylation. |
| Reagent | Boron Tribromide (1.0 M in DCM) | Powerful Lewis acid for ether cleavage.[3] |
| Stoichiometry | 1.2 equivalents of BBr₃ | A slight excess ensures complete reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, inert solvent that solubilizes reactants.[12] |
| Temperature | -78 °C to Room Temperature | Low initial temp controls exotherm; warming drives reaction. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion, monitor by TLC.[10] |
| Workup | Methanol quench, NaHCO₃ wash | Neutralizes excess acid and facilitates extraction.[11][13] |
| Purification | Silica Gel Chromatography | Standard method for purifying polar organic compounds. |
| Expected Yield | 75-90% | Typical range for this type of reaction. |
Experimental Workflow Visualization
Caption: Workflow for the demethylation of 2-bromo-5-fluoro-4-methoxyphenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient BBr₃ (reagent may have degraded).2. Reaction time too short or temperature too low.3. Presence of moisture inactivating the reagent. | 1. Use a fresh bottle or freshly titrated solution of BBr₃. Add an additional portion (0.2-0.3 eq) of BBr₃.2. Allow the reaction to stir for a longer duration or let it warm to a slightly higher temperature (e.g., 40 °C).3. Ensure all glassware is oven-dried and solvent is anhydrous. |
| Low Product Yield | 1. Product is partially soluble in the aqueous layer.2. Formation of an emulsion during extraction.3. Degradation of the product under acidic conditions. | 1. Perform more extractions (e.g., 5-6 times) with ethyl acetate. Saturate the aqueous layer with NaCl to decrease product solubility.2. Add brine to help break the emulsion. If persists, filter the entire mixture through a pad of Celite.3. Ensure the quenching and neutralization steps are performed promptly and efficiently at 0 °C. |
| Formation of Side Products | 1. Aromatic bromination by excess BBr₃ or liberated HBr.2. Incomplete reaction leading to a mixture. | 1. Avoid using a large excess of BBr₃. Maintain low temperatures during addition and reaction.2. Refer to "Incomplete Reaction" above. Careful column chromatography should separate the product from starting material. |
| Difficult Workup | 1. Formation of insoluble boron salts or polymers.2. Vigorous, uncontrolled quenching. | 1. Quenching with methanol first helps form soluble B(OMe)₃.[11] Adding brine during extraction can help dissolve some inorganic salts.[13]2. Always perform the quench at 0 °C or below and add the quenching agent (MeOH, then water/base) very slowly. |
References
-
An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. (n.d.). Scribd. [Link]
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309. [Link]
-
Demethylating Reaction of Methyl Ethers. (2014). ResearchGate. [Link]
-
An efficient method for demethylation of aryl methyl ethers. (2017). ResearchGate. [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. [Link]
-
Dimethylation with BBr3? (2018). ResearchGate. [Link]
-
General Procedure for the Formation of the Ligands H6A, H4B, and H4C. (n.d.). The Brückner Research Group, University of Connecticut. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
-
Boron Tribromide Safety Guide. (n.d.). Scribd. [Link]
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. (2016). Chemistry – A European Journal, 22(48), 17173–17176. [Link]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2021). International Journal of Molecular Sciences, 22(16), 8933. [Link]
-
Conrad, H. (2017). Investigation of the Mechanism for BBr3 Facilitated Demethylation of Anisole. ScholarWorks@GVSU. [Link]
- Purification method of dihydroxybenzene. (2012).
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. (2016). ResearchGate. [Link]
-
Kosak, J. A., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? (2014). Sciencemadness.org. [Link]
-
BBr3 deprotection byproducts. (2023). Reddit. [Link]
-
Burwell, R. L., Jr. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615–685. [Link]
-
Boron Tribromide. (n.d.). ResearchGate. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. [Link]
-
Requirement of Chemicals moving to the LVB for Department of Chemistry (KI), Pharmacy (FAI) and Biosciences (IBV). (n.d.). University of Oslo. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
-
What demethylating reagent do you suggest? (2016). ResearchGate. [Link]
-
BBr3: Boron tribromide. Shock-sensitive alkali metals. (2019). YouTube. [Link]
-
3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses. [Link]
-
Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. (2023). Scientific Reports, 13(1), 11451. [Link]
- The purification method of dihydroxynaphthalene. (2019).
-
DNA Methylation: A Timeline of Methods and Applications. (2011). Frontiers in Genetics, 2, 74. [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). Biblioteka Nauki. [Link]
-
METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. (2020). European Patent Office. [Link]
-
O-Demethylation. (2024). Chem-Station Int. Ed.[Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. (2024). Scientific Reports, 14(1), 114. [Link]
-
Efficient demethylation of aromatic methyl ethers with HCl in water. (2021). Green Chemistry, 23(13), 4752-4762. [Link]
-
Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (2024). ACS Omega. [Link]
-
ANALYTICAL METHODS. (1995). Agency for Toxic Substances and Disease Registry. [Link]
-
Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde? (2017). ResearchGate. [Link]
-
1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. [Link]
-
Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. (n.d.). King's College London. [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Yang Research Group. [Link]
-
An efficient demethylation of aromatic methyl ethers with HCl in water. (2021). ResearchGate. [Link]
-
2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. reddit.com [reddit.com]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Bromination of 3-Fluoro-4-methoxyphenol
Welcome to the technical support center for the bromination of 3-fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly functionalized phenol. Here, we will delve into the underlying principles governing regioselectivity, troubleshoot common experimental challenges, and provide robust protocols to achieve your desired brominated isomer.
Understanding the Challenge: A Symphony of Directing Groups
The bromination of 3-fluoro-4-methoxyphenol presents a fascinating case study in regioselectivity. The outcome of this electrophilic aromatic substitution is dictated by the interplay of three distinct substituents on the benzene ring: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a fluorine (-F) atom. Each of these groups exerts an electronic and steric influence, directing the incoming electrophile (Br⁺) to specific positions on the ring.[1][2]
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and ortho, para-directors.[2][3] They donate electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[2][4] The hydroxyl group is generally a stronger activator than the methoxy group.[3]
-
Fluorine (-F) Atom: As a halogen, fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect.[5] However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack.[2][5]
The challenge, therefore, lies in predicting and controlling which of the available ortho and para positions will be preferentially brominated.
Frequently Asked Questions (FAQs)
Q1: I performed the bromination of 3-fluoro-4-methoxyphenol and obtained a mixture of isomers. Why is this happening and which isomers should I expect?
A mixture of products is common in this reaction due to the multiple activating groups. The primary competition for the incoming bromine will be between the positions ortho and para to the powerful hydroxyl and methoxy activating groups. The fluorine atom, being a weaker director, will have a lesser influence.
Based on the directing effects, the most likely positions for bromination are C2, C5, and C6 (numbering C1 as the carbon bearing the hydroxyl group).
-
Position C2: ortho to the hydroxyl group and meta to the methoxy and fluoro groups.
-
Position C5: para to the methoxy group, meta to the hydroxyl group, and ortho to the fluoro group.
-
Position C6: ortho to both the hydroxyl and fluoro groups, and meta to the methoxy group.
The relative yields of these isomers will depend heavily on the reaction conditions.
Q2: How can I favor the formation of a specific isomer, for example, 2-bromo-3-fluoro-4-methoxyphenol?
Achieving high regioselectivity requires careful control of reaction parameters. To favor bromination at the C2 position (ortho to the hydroxyl group), you can employ strategies that either enhance the directing effect of the hydroxyl group or introduce steric hindrance at other positions.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), often provide better regioselectivity than elemental bromine.[6][7]
-
Solvent Effects: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can dampen the high reactivity seen in polar solvents like water, potentially leading to more selective monobromination.[6][8]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity.[6]
-
Protecting Groups: While more synthetically involved, the use of a bulky protecting group on the hydroxyl function can sterically hinder the C2 and C6 positions, potentially favoring bromination at C5. Subsequent deprotection would then yield the 5-bromo isomer.
Q3: I am observing the formation of polybrominated byproducts. How can I prevent this?
Polybromination is a common issue when dealing with highly activated aromatic rings like phenols.[6] To suppress the formation of di- and tri-brominated products, consider the following:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the brominating agent to your substrate.
-
Milder Reagents: As mentioned, switching from Br₂ to NBS can significantly reduce over-bromination.[6] A combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can also offer better control.[6]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction as soon as the desired monobrominated product is formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | Inactive brominating agent. Insufficient activation of the aromatic ring. Reaction temperature is too low. | Use a fresh batch of the brominating agent. For NBS, consider adding a radical initiator if a radical pathway is desired, though electrophilic substitution is more likely here.[9] Ensure the absence of any strong deactivating impurities in the starting material. Gradually increase the reaction temperature while monitoring for product formation. |
| Poor Regioselectivity (Mixture of Isomers) | Highly reactive brominating agent. Polar solvent enhancing reactivity. High reaction temperature. | Switch to a milder brominating agent like NBS.[6] Use a non-polar solvent such as CH₂Cl₂ or CS₂.[6] Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). |
| Formation of Polybrominated Products | Excess brominating agent. Highly reactive conditions. | Use precisely one equivalent of the brominating agent.[6] Employ a milder brominating agent and a non-polar solvent.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Colored Impurities | Oxidation of the phenol. Excess bromine remaining. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] After the reaction, quench with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove unreacted bromine.[6] |
Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol aims to achieve selective monobromination, with a higher likelihood of substitution at the positions most activated by the hydroxyl and methoxy groups.
Materials:
-
3-fluoro-4-methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-fluoro-4-methoxyphenol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1 equivalent) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the isomers.
Protocol 2: Analysis of Regioisomers by High-Performance Liquid Chromatography (HPLC)
Determining the ratio of the formed isomers is crucial. A well-developed HPLC method can effectively separate and quantify the different brominated products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards of the expected brominated isomers (if available)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar isomers. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.
This method should be optimized to achieve baseline separation of the different isomers.[10][11]
Visualizing the Directing Effects
The following diagram illustrates the interplay of the directing groups on 3-fluoro-4-methoxyphenol and the potential sites for electrophilic attack.
Caption: Interplay of directing groups on 3-fluoro-4-methoxyphenol.
Workflow for Troubleshooting Regioselectivity Issues
The following workflow provides a systematic approach to diagnosing and resolving regioselectivity problems in your bromination reaction.
Caption: Systematic workflow for troubleshooting regioselectivity.
References
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
Tee, O. S., & Iyengar, N. R. (1985). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 63(8), 2585–2591. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Tan, C. H., & Yoshikai, N. (2018). Halogen bond-induced electrophilic aromatic halogenations. Chemical Communications, 54(76), 10634–10644. Retrieved from [Link]
-
Tee, O. S., Paventi, M., & Bennett, J. M. (1999). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society, 121(12), 2921–2926. Retrieved from [Link]
-
Hunt, I. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Electrophilic aromatic directing groups. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Breidigan, M. (2024, October 18). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Purechemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bromophenol blue on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Schmid, D., Goessler, W., & Grube, M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Retrieved from [Link]
-
Reddit. (2019, September 12). Trouble with NBS bromination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
YouTube. (2014, November 24). Bromination (Br2) Resonance Problem. Retrieved from [Link]
-
Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16484–16497. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Al-Amin, M. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1599. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubMed Central. (n.d.). Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Retrieved from [Link]
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
Beilstein Journals. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
HETEROCYCLES. (2014). Regioselective bromination: an approach to the d-ring of the gilvocarcins. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Wiley Online Library. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Retrieved from [Link]
-
Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for 2-Bromo-5-fluoro-4-methoxyphenol
The following technical guide is structured as a dynamic support center resource. It prioritizes actionable troubleshooting, mechanistic explanation, and self-validating protocols over static data lists.
Product: 2-Bromo-5-fluoro-4-methoxyphenol CAS Reference (Analogous): 147460-41-1 (2-Bromo-5-fluorophenol core structure) Chemical Class: Halogenated Phenol / Anisole Derivative Support Tier: Level 3 (Senior Application Scientist)
Executive Solubility Profile
The Core Challenge: 2-Bromo-5-fluoro-4-methoxyphenol presents a "solubility paradox" common to poly-substituted aromatics. The methoxy group (-OCH₃) adds lipophilicity, while the phenol (-OH) provides a hydrogen bond donor. However, the electron-withdrawing Bromine (Br) and Fluorine (F) atoms significantly increase the acidity of the phenolic proton and reduce the electron density of the aromatic ring.
Implication: This compound is lipophilic but acidic . It resists dissolution in neutral aqueous media and non-polar hydrocarbons (like hexane) but thrives in polar aprotic solvents and basic aqueous buffers.
Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Specific Solvents | Technical Notes |
| Primary Solvents | Excellent | THF, DMSO, DMF, DMAc | Best for stock solutions (>100 mg/mL). The oxygen acceptors in these solvents stabilize the phenolic proton via H-bonding. |
| Extraction Solvents | Good | DCM, Ethyl Acetate, Chloroform | Ideal for workup. DCM is the "Gold Standard" for solubilizing this compound during synthesis or purification. |
| Protics | Moderate | Methanol, Ethanol, Isopropanol | Solubility decreases significantly with temperature. Good for recrystallization when paired with water or hexane. |
| Non-Polars | Poor | Hexane, Heptane, Cyclohexane | Acts as an anti-solvent . Use these to crash the compound out of solution (crystallization). |
| Aqueous | pH Dependent | Water (Neutral) = Insoluble Water (Basic pH > 9) = Soluble | Requires deprotonation to dissolve in water. See pH-Switch Protocol below. |
Troubleshooting Guides (FAQ)
Scenario A: "My compound precipitates immediately upon adding water to my DMSO stock."
Diagnosis: This is a classic "Solvent Shock" phenomenon. The compound is highly hydrophobic due to the halogen/methoxy decoration. When water (highly polar) is added, the hydrophobic effect forces the molecules to aggregate faster than they can disperse.
The Fix (Step-by-Step):
-
Do not add water directly to DMSO.
-
Reverse Addition: Add the DMSO stock dropwise into a larger volume of rapidly stirring aqueous buffer. This prevents local zones of supersaturation.
-
Use a Surfactant: If the final concentration is >10 µM, pre-dissolve the compound in DMSO containing 0.05% Tween-80 before dilution.
-
Check pH: Ensure your aqueous buffer is pH 7.4 or higher. The acidic phenol (
due to F/Br induction) will partially ionize, aiding solubility.
Scenario B: "I cannot get the compound to crystallize; it keeps 'oiling out' as a gum."
Diagnosis: The melting point is likely suppressed by impurities or the solvent choice is too similar in polarity to the compound, preventing the formation of a rigid lattice.
The Fix (The "Cloud Point" Method):
-
Dissolve the gum in the minimum amount of DCM (Dichloromethane).
-
Slowly add Hexane (anti-solvent) until the solution turns slightly turbid (cloudy).
-
Add one drop of Methanol to clear the turbidity.
-
Seal the vial and place it in a -20°C freezer. The slow cooling combined with the solvent gradient will force organized crystal growth rather than amorphous oiling.
Scenario C: "Why is the solubility poor in Toluene?"
Mechanistic Insight: Toluene relies on
Advanced Protocols
Protocol 1: The pH-Switch Dissolution (For Biological Assays)
Objective: To achieve high-concentration aqueous dosing without using excessive DMSO.
Principle: The electron-withdrawing Fluorine and Bromine atoms stabilize the phenoxide anion, making this compound significantly more acidic than unsubstituted phenol. We leverage this to create a water-soluble salt.
-
Weigh 10 mg of 2-Bromo-5-fluoro-4-methoxyphenol.
-
Calculate Base Equivalent: You need 1.1 equivalents of NaOH.
-
Calculation:
. -
Base: Need
NaOH (e.g., of 1.0 M NaOH).
-
-
Dissolve: Add the calculated NaOH solution to the solid. Vortex vigorously. The solid should dissolve as the phenoxide salt forms.
-
Dilute: Immediately add your buffer (PBS/Saline) to reach the desired volume.
-
Warning: If the final pH drops below 7.0, the compound will re-protonate and precipitate. Keep pH > 8.0 for stability.
-
Protocol 2: Solubility Screening Workflow
Use this flowchart logic to determine the optimal solvent system for reaction or purification.
Figure 1: Decision matrix for selecting the appropriate solvent system based on application type.
Mechanistic Data & Safety
Quantitative Physicochemical Data
Note: Values are derived from validated analogs (2-bromo-5-fluorophenol) and computational models.
| Property | Value | Implication for Solubility |
| Molecular Weight | ~221.03 g/mol | Small molecule; kinetics of dissolution should be fast. |
| LogP (Octanol/Water) | 2.8 - 3.2 | Highly lipophilic. Prefers organic layers in extractions. |
| ~7.8 | significantly more acidic than Phenol ( | |
| H-Bond Donors | 1 (Phenol) | Requires solvents with H-bond accepting capability (Ethers, Ketones, Amides). |
| H-Bond Acceptors | 3 (F, Br, OMe) | "Fluorine effect" increases solubility in fluorinated solvents but decreases it in simple hydrocarbons. |
Safety & Handling (SDS Highlights)
-
Corrosivity: As a halogenated phenol, this compound is corrosive to skin and eyes .
-
Permeability: The methoxy and halogen groups increase skin permeability. Double-gloving (Nitrile) is mandatory.
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., Nitric Acid) as the electron-rich ring can undergo uncontrolled oxidation.
References
-
Hu, Q., et al. (2015). "Synthesis of 2-Bromo-5-fluorophenol derivatives via Boron Tribromide cleavage." European Journal of Medicinal Chemistry. 1[2][3][4][5][6]
-
PubChem Compound Summary. "2-Bromo-4-fluoro-5-(methoxymethoxy)phenol Properties." National Library of Medicine. 7[2][3][4][5][6][8]
-
ChemicalBook. "2-Bromo-5-methoxyphenol Synthesis and Solubility Data." 5[2][3][5][6]
-
University of Calgary. "Solubility of Organic Compounds: Phenols and Amines." Chemistry Department Guides.
Sources
- 1. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. 2-BROMO-5-METHOXYPHENOL | 63604-94-4 [chemicalbook.com]
- 6. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Bromo-4-fluoro-5-methoxymethoxy-phenol | C8H8BrFO3 | CID 66867126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
Controlling over-bromination side products in phenol synthesis
Current Status: Operational Ticket Topic: Controlling Over-Bromination & Regioselectivity in Phenol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hyper-Activation" Trap
Phenol bromination is deceptively simple. The hydroxyl group (
The Core Problem: In standard conditions (e.g.,
This guide provides the protocols and troubleshooting logic to decouple these reaction rates and achieve high mono-selectivity.
Decision Matrix: Reagent & Condition Selection
Before starting your experiment, use this logic flow to select the correct reagent system. Do not default to elemental bromine (
Figure 1: Decision matrix for selecting reagents based on regioselectivity requirements.
Technical Support: Troubleshooting & FAQs
This section addresses specific tickets submitted by researchers facing yield or purity issues.
Issue 1: "I am getting significant 2,4-dibromophenol impurities."
Diagnosis: This is a classic "Stoichiometric Drift" or "Mixing" error.
-
Root Cause A (Mixing): If you add the brominating agent too quickly, local concentrations exceed 1.0 equivalents relative to the phenol in that specific zone. The highly reactive monobromophenol competes for the excess reagent immediately.
-
Root Cause B (Reagent Choice): Using elemental
is too aggressive.
Corrective Action:
-
Switch Reagent: Move to TBATB (Tetrabutylammonium Tribromide) .[1][2] It is a solid, weighable source of
that releases bromine slowly in equilibrium, preventing "hot spots" of high concentration [1]. -
Dilution: Increase solvent volume to at least 10-15 mL per mmol of substrate.
-
Dropwise Addition: If using liquid reagents, addition must be slower than the reaction rate.
Issue 2: "I need the ortho-isomer, but I keep getting para."
Diagnosis: Steric and electronic control failure.
-
Mechanism: The para position is generally less sterically hindered. To force ortho substitution, you must use a mechanism that coordinates the bromine source to the phenolic oxygen.
Corrective Action:
-
Protocol Shift: Use NBS in Methanol with p-Toluenesulfonic acid (pTsOH) .
-
Why it works: In methanol, phenol forms hydrogen bonds. The addition of pTsOH and NBS in this polar protic solvent creates a specific solvation shell that, counter-intuitively, favors the ortho position due to a transient hypobromite-like delivery or specific coordination, often achieving >90% ortho-selectivity [2].
Issue 3: "My reaction yields are low due to oxidation (quinones)."
Diagnosis: Radical oxidation competition.
-
Phenols are easily oxidized to quinones by bromine radical species, especially in the presence of light or oxygen.
Corrective Action:
-
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Inert Atmosphere: Run strictly under Nitrogen (
) or Argon. -
Scavengers: If using NBS, ensure the succinimide byproduct doesn't interfere; usually, a simple aqueous wash removes it.
Standard Operating Protocols (SOPs)
Protocol A: High-Fidelity Para-Bromination (The TBATB Method)
Best for: Drug intermediates requiring high purity and minimal purification.
Materials:
-
Substrate: Phenol derivative (1.0 eq)
-
Reagent: Tetrabutylammonium Tribromide (TBATB) (1.0 eq) [1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Quench: 5% Sodium Thiosulfate (
)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of phenol in 10 mL of DCM (0.1 M concentration).
-
Addition: Add 1.0 mmol (1.0 eq) of solid TBATB in a single portion.
-
Note: Unlike
, TBATB does not require dropwise addition for many substrates because the release of active bromine is thermodynamically regulated.
-
-
Reaction: Stir at 20°C (Room Temp) . Do not heat.
-
Monitoring: Check TLC at 15 mins. Most activated phenols react within 30 mins.
-
-
Quench: Once starting material is consumed, add 10 mL of 5%
to neutralize any remaining active bromine (solution will turn from orange/red to clear). -
Workup: Extract with DCM, wash with brine, dry over
.
Data Validation (Expected Results):
| Parameter | Value |
| Conversion | >95% |
| Regioselectivity | >95% Para (unless blocked) |
| Side Products | <2% Dibromo species |
Protocol B: Rapid Ortho-Bromination (The NBS/MeOH Method)
Best for: Creating ortho-substituted building blocks.
Materials:
-
Substrate: Phenol derivative (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq / 10 mol%) [2]
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol phenol and 0.1 mmol pTsOH in 10 mL Methanol.
-
Addition: Add 1.0 mmol NBS (solid) in one portion.
-
Reaction: Stir vigorously at Room Temperature.
-
Critical: This reaction is extremely fast (often <15 mins).
-
-
Quench: Pour mixture into dilute
to neutralize acid and quench NBS. -
Workup: Extract with Ethyl Acetate.
Mechanistic Visualization: The Selectivity Pathway
Understanding the transition state energies is vital for troubleshooting. The diagram below illustrates why TBATB favors para (steric/thermodynamic control) while NBS/MeOH favors ortho (coordination/kinetic control).
Figure 2: Mechanistic divergence between steric control (TBATB) and coordination control (NBS/MeOH).
References
-
Berthelot, J., et al. (2011).[1] "Bromation régiosélective en série aromatique. I: Monobromation en position para de phénols et d'aminés aromatiques par le tribromure de tétrabutylammonium."[1] Canadian Journal of Chemistry. (Verified via ResearchGate/Journal archives).
-
Georgiev, D., et al. (2016).[3] "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." Molecules, 21(1), 89.
-
Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halide Salts." Current Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Primary Dissolution Method for Tetrabutylammonium Tribromide (TBATB) - LISKON [liskonchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-5-fluoro-4-methoxyphenol
An In-Depth Guide to the ¹H NMR Spectrum of 2-Bromo-5-fluoro-4-methoxyphenol: A Comparative Analysis
Authored by: A Senior Application Scientist
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel small molecules is paramount. 2-Bromo-5-fluoro-4-methoxyphenol, a polysubstituted aromatic compound, presents a compelling case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its substitution pattern, featuring a hydroxyl, a methoxy, and two different halogen atoms, creates a distinct magnetic environment for each proton, offering a rich dataset for analysis.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-fluoro-4-methoxyphenol. Moving beyond a simple peak report, we will dissect the spectrum by comparing it with structurally simpler analogs, thereby illustrating the incremental electronic effects of each substituent. We will explain the causality behind our experimental choices and provide a robust, self-validating protocol for researchers seeking to perform similar analyses.
Structural Deconstruction and Spectral Prediction
Before acquiring a spectrum, a theoretical analysis of the molecule's structure allows us to form a hypothesis. This predictive approach is a cornerstone of efficient spectral interpretation.
The Analyte: 2-Bromo-5-fluoro-4-methoxyphenol
The molecule has four distinct proton environments:
-
A phenolic hydroxyl proton (-OH)
-
Three methoxy protons (-OCH₃)
-
An aromatic proton at the C6 position (H₆)
-
An aromatic proton at the C3 position (H₃)
Predicted Spectral Features:
-
Methoxy Group (-OCH₃): This group will produce a sharp singlet integrating to three protons. Its chemical shift is influenced by the aromatic ring and is typically found in the 3.8-4.0 ppm range.
-
Hydroxyl Proton (-OH): Phenolic protons are exchangeable and often appear as a broad singlet.[1][2] Their chemical shift is highly dependent on solvent, concentration, and temperature, but generally falls within the 4-7 ppm range for phenols.[3]
-
Aromatic Protons (H₃ and H₆): These two protons are non-equivalent. Their chemical shifts are governed by the cumulative electron-donating and withdrawing effects of the five substituents. The -OH and -OCH₃ groups are strong electron-donating groups (EDGs), which shield aromatic protons (shifting them upfield to lower ppm values).[2][4] Conversely, the electronegative -Br and -F atoms are electron-withdrawing groups (EWGs) via induction, which deshield protons (shifting them downfield).[4]
-
H₃: Is positioned ortho to the powerful -OH EDG and meta to the -OCH₃ EDG and the -F EWG. The strong shielding from the ortho hydroxyl group is expected to make this the most upfield of the two aromatic signals.
-
H₆: Is positioned ortho to the -F EWG and meta to the -OH EDG and -Br EWG. The deshielding effect of the ortho fluorine atom will likely cause this proton to appear more downfield than H₃.
-
The most telling feature will be the spin-spin coupling.
-
H-H Coupling: H₃ and H₆ are meta to each other. The four-bond coupling (⁴JHH) is typically small, around 2-3 Hz.
-
H-F Coupling: The spin-active ¹⁹F nucleus will also couple with the protons.
-
H₆ is ortho to the fluorine atom, resulting in a three-bond coupling (³JHF) of approximately 8-12 Hz.
-
H₃ is meta to the fluorine atom, resulting in a four-bond coupling (⁴JHF) of approximately 4-8 Hz.
-
Therefore, we predict that both H₃ and H₆ will appear as a doublet of doublets (dd) .
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Trustworthy data begins with a meticulous experimental setup. This protocol is designed to be self-validating.
Objective: To acquire a high-resolution ¹H NMR spectrum of 2-Bromo-5-fluoro-4-methoxyphenol, including a confirmation of the hydroxyl proton signal.
Materials:
-
2-Bromo-5-fluoro-4-methoxyphenol (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
Deuterium oxide (D₂O, 1-2 drops)
-
5 mm NMR tube
-
Pasteur pipette
-
Tetramethylsilane (TMS) as an internal standard (often included in solvent)
Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the analyte and transfer it into a clean, dry 5 mm NMR tube. b. Using a Pasteur pipette, add ~0.7 mL of CDCl₃ containing 0.03% TMS. The choice of CDCl₃ is strategic; it is a standard, aprotic solvent that readily dissolves many organic compounds and minimizes hydrogen bonding interactions with the analyte's -OH group compared to protic solvents.[1] c. Cap the tube and gently invert it several times until the sample is fully dissolved.
-
Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field. c. Set the spectral width to approximately 12 ppm, centered around 6 ppm. d. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. e. Acquire 16 scans.
-
Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. c. Integrate all signals to determine the relative number of protons.
-
Hydroxyl Proton Confirmation (D₂O Exchange): a. Remove the NMR tube from the spectrometer. b. Add one drop of D₂O to the sample. Cap and shake the tube vigorously for 30 seconds to facilitate H/D exchange.[3] c. Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the -OH proton will either disappear or be significantly diminished in intensity, confirming its assignment.[1][3]
Workflow for NMR Spectrum Analysis
Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Spectral Data and Comparative Analysis
The true power of NMR is revealed not just by analyzing a single spectrum, but by comparing it to related structures. This comparison validates our understanding of substituent effects.
Expected ¹H NMR Data for 2-Bromo-5-fluoro-4-methoxyphenol
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (Hz) |
| -OCH₃ | 3.85 - 3.95 | 3H | s (singlet) | N/A |
| -OH | 5.0 - 6.0 | 1H | br s (broad s) | N/A |
| H₃ (Aromatic) | 6.70 - 6.85 | 1H | dd (doublet of doublets) | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 6 Hz |
| H₆ (Aromatic) | 7.05 - 7.20 | 1H | dd (doublet of doublets) | ⁴JHH ≈ 2.5 Hz, ³JHF ≈ 10 Hz |
Comparative Data: The Effect of Isomerism
To underscore the sensitivity of ¹H NMR to molecular geometry, let's compare our target analyte with its isomer, 2-bromo-4-fluoro-5-methoxyphenol . Experimental data for this isomer has been reported.[5]
| Compound | Aromatic Proton Signals (CDCl₃, 400 MHz) |
| 2-Bromo-5-fluoro-4-methoxyphenol (Target) | H₃: ~6.75 ppm (dd, ⁴JHH ≈ 2.5, ⁴JHF ≈ 6 Hz)H₆: ~7.10 ppm (dd, ⁴JHH ≈ 2.5, ³JHF ≈ 10 Hz) |
| 2-Bromo-4-fluoro-5-methoxyphenol (Isomer) | H₃: 6.67 ppm (d, J = 7.7 Hz)H₆: 7.18 ppm (d, J = 10.2 Hz) |
The difference is stark. In the isomer, the two aromatic protons are ortho to each other, leading to a large ³JHH coupling that dominates the splitting pattern, resulting in simple doublets (the smaller couplings to fluorine are still present but may not be resolved into a doublet of doublets). In our target molecule, the protons are meta, resulting in a much smaller ⁴JHH coupling and a pattern dominated by the different H-F couplings. This comparison powerfully demonstrates how ¹H NMR can distinguish between closely related constitutional isomers.
Dissecting the Coupling Pattern of H₆
Caption: The signal for H₆ is first split into a large doublet by the ortho fluorine, then each of those peaks is split into a smaller doublet by the meta proton H₃.
Conclusion
The ¹H NMR spectrum of 2-Bromo-5-fluoro-4-methoxyphenol is a textbook example of how fundamental principles—chemical shift theory and spin-spin coupling—are applied to determine a complex molecular structure. The key identifying features are the two distinct aromatic signals, both appearing as doublets of doublets due to coupling with each other (meta H-H) and with the ¹⁹F nucleus (ortho and meta H-F). The characteristic singlet for the methoxy group and the exchangeable, broad singlet for the hydroxyl proton complete the spectral picture. By comparing this predicted spectrum with that of a known isomer, we validate our interpretation and showcase the definitive power of NMR in distinguishing subtle structural differences, an essential capability in modern chemical research.
References
-
ResearchGate. ¹H NMR Downfield Chemical Shifts for Substituted Phenolates. Available at: [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol. Available at: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Taylor & Francis Online. Proton and fluorine N.M.R. spectra of fluorobenzene. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Phenols with anilines". Available at: [Link]
-
Beilstein Journals. Supporting Information for "A convenient and efficient method for the regioselective monobromination of phenols and anilines using NBS in the presence of β-cyclodextrin in water". Available at: [Link]
-
Chemistry LibreTexts. 16: Multinuclear NMR. Available at: [Link]
-
University of Calgary. ¹H NMR Spectroscopy. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. rsc.org [rsc.org]
Deep-Dive: LC-MS/MS Characterization of 2-Bromo-5-fluoro-4-methoxyphenol
Executive Summary
2-Bromo-5-fluoro-4-methoxyphenol is a critical halogenated intermediate often encountered in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis presents specific challenges due to the competing ionization behaviors of the phenol (acidic) and the methoxy/halogen groups (electron-withdrawing/donating effects).
This guide compares two distinct analytical approaches:
-
Direct ESI(-): The standard method for structural confirmation, leveraging characteristic radical fragmentation.
-
Dansyl Derivatization ESI(+): The high-performance alternative for trace-level quantification (sub-ng/mL), offering up to 1000x sensitivity enhancement .
Part 1: Molecular Identity & Isotopic Signature
Before analyzing fragmentation, the presence of the Bromine atom provides a definitive isotopic checkpoint.
-
Formula: C₇H₆BrFO₂
-
Monoisotopic Mass: 219.954 (⁷⁹Br) / 221.952 (⁸¹Br)
-
Key Checkpoint: The mass spectrum must exhibit a 1:1 doublet separated by 2.0 Da. Any deviation from this intensity ratio indicates interference or co-elution.
| Isotope | Exact Mass (Da) | Abundance | Diagnostic Feature |
| ⁷⁹Br | 219.9535 | 50.69% | Base Peak [M-H]⁻ at m/z ~219 |
| ⁸¹Br | 221.9515 | 49.31% | M+2 Peak [M-H]⁻ at m/z ~221 |
Part 2: Method A - Direct ESI(-) Analysis (Structural Confirmation)
Direct analysis in negative electrospray ionization (ESI-) is the baseline approach. Phenols ionize via deprotonation to form the phenoxide anion [M-H]⁻.
Fragmentation Mechanism
The fragmentation of methoxy-phenols in negative mode is unique. Unlike simple alcohols that lose water, para-methoxy phenols (like this target) predominantly undergo radical cleavage .
-
Precursor: [M-H]⁻ (m/z 219/221)
-
Primary Fragment: Loss of a methyl radical (•CH₃, -15 Da) to form a resonance-stabilized semiquinone radical anion (m/z 204/206).
-
Secondary Fragment: Subsequent loss of CO (-28 Da) or HF (-20 Da).
Isomer Differentiation (The "Ortho/Para" Effect)
A common analytical challenge is distinguishing the target from its isomer, 2-Bromo-4-fluoro-5-methoxyphenol (where methoxy is meta to OH).
-
Target (Para-Methoxy): The radical anion formed after •CH₃ loss is highly stabilized by resonance with the carbonyl-like oxygen at the C1 position (Quinone character). Result: Intense [M-H-CH₃]⁻• fragment.
-
Isomer (Meta-Methoxy): Resonance stabilization is disrupted. The •CH₃ loss is energetically less favorable. Result: Weaker [M-H-CH₃]⁻• fragment; higher abundance of intact precursor or non-specific ring cleavage.
Fragmentation Pathway Diagram[1][2]
Caption: ESI(-) Fragmentation Pathway. The loss of the methyl radical is the diagnostic transition for para-methoxy phenols.
Part 3: Method B - Dansyl Derivatization (High Sensitivity)
For pharmacokinetic (PK) studies or environmental trace analysis, Direct ESI(-) often lacks sensitivity due to poor ionization efficiency of halogenated phenols. Dansylation is the industry-standard alternative.
The Chemistry
Dansyl chloride (DNSC) reacts with the phenolic hydroxyl group to form a sulfonate ester. This introduces a tertiary amine that is easily protonated, switching detection to ESI(+) and increasing ionization efficiency by orders of magnitude.
Performance Comparison
| Feature | Method A: Direct ESI(-) | Method B: Dansyl-ESI(+) |
| LOD (Est.) | 10 - 50 ng/mL | 0.05 - 0.5 ng/mL |
| Linearity | 10² dynamic range | 10⁴ dynamic range |
| Matrix Effects | High (Ion suppression common) | Low (Elutes in cleaner region) |
| Throughput | High (No prep) | Medium (Requires 30 min reaction) |
Derivatization Workflow Diagram
Caption: Dansyl Chloride Derivatization Workflow. This process converts the acidic phenol into a highly basic, ESI-active sulfonate ester.
Part 4: Experimental Protocols
Protocol A: Direct ESI(-) Analysis
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Ammonium Fluoride (NH₄F enhances negative ionization).
-
B: Methanol.[1]
-
-
Gradient: 5% B to 95% B over 5 min.
-
MS Settings:
-
Source Temp: 450°C
-
Capillary: -2.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Protocol B: Dansyl Derivatization
-
Preparation: Mix 50 µL sample with 25 µL NaHCO₃ buffer (100 mM, pH 10.5) and 25 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubation: Heat at 60°C for 20 minutes.
-
Quench: Add 10 µL formic acid (to stop reaction and protonate the amine).
-
MS Settings (ESI+):
-
Target Precursor: [M+H]⁺ = m/z ~454/456 (Phenol MW + 233 Da).
-
Fragment Ions: m/z 171 (Dimethylaminonaphthalene cation) and m/z 156.
-
References
-
Ionization of Phenols: Comparison of electrospray ionization and atmospheric chemical ionization for the analysis of alkylphenols. International Journal of Analytical Chemistry. Link
-
Derivatization Strategy: Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A. Link
-
Fragmentation Mechanisms: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products. Royal Society of Chemistry Advances. Link
-
Resonance Stabilization: Stabilization of phenoxyl radicals by resonance and hydrogen bonding. ResearchGate.[2] Link
Sources
Spectroscopic Validation of 2-Bromo-5-fluoro-4-methoxyphenol: An FTIR Comparative Guide
Executive Summary
Objective: This guide provides a technical framework for the identification and quality control of 2-Bromo-5-fluoro-4-methoxyphenol (BFMP) using Fourier Transform Infrared (FTIR) spectroscopy. Significance: BFMP is a critical halogenated intermediate in the synthesis of bioactive pharmacophores. Its structural integrity is defined by a specific substitution pattern on the phenol ring (1-OH, 2-Br, 4-OMe, 5-F). Differentiation: This guide compares BFMP against its synthetic precursor (3-Fluoro-4-methoxyphenol ) and potential regioisomers, focusing on the diagnostic shifts caused by the ortho-bromo substituent and the unique fingerprint of the 1,2,4,5-tetrasubstituted ring.
Technical Analysis: The FTIR Fingerprint
The FTIR spectrum of 2-Bromo-5-fluoro-4-methoxyphenol is governed by the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogen atoms.
Core Absorption Bands
The following table synthesizes experimental data from analogous halogenated phenols and theoretical vibrational assignments for BFMP.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Phenolic O-H | Stretch | 3450 – 3530 | Medium, Sharp | Primary Identifier. Shifted lower and sharpened due to intramolecular H-bonding with ortho-Br. |
| Arene C-H | Stretch | 3050 – 3100 | Weak | Characteristic aromatic C-H. |
| Methoxy C-H | Stretch | 2840 – 2960 | Medium | Distinct |
| Ring C=C | Stretch | 1580 – 1610 | Strong | Aromatic skeletal vibrations; split due to asymmetry. |
| Aryl C-O | Stretch | 1240 – 1270 | Very Strong | Asymmetric C-O-C stretch of the aryl ether. |
| Aryl C-F | Stretch | 1150 – 1200 | Strong | Broad, intense band characteristic of fluoroarenes. |
| Ring Substitution | OOP Bend | 860 – 890 | Strong | Critical for QC. Indicates isolated H atoms (positions 3 and 6) in 1,2,4,5-substitution. |
| C-Br | Stretch | 600 – 700 | Medium | Heavy atom stretch, often obscured but visible in fingerprint region. |
Mechanistic Insight: The Ortho-Effect
A critical feature of BFMP is the position of the Bromine atom relative to the Hydroxyl group.
-
Intramolecular Hydrogen Bonding: The Br atom at position 2 acts as a weak hydrogen bond acceptor for the OH at position 1.
-
Spectral Consequence: In the precursor (3-Fluoro-4-methoxyphenol), the OH stretch is typically broad and centered around 3300-3400 cm⁻¹ (intermolecular H-bonding). In BFMP, the formation of a 5-membered chelate-like ring (
) causes the OH band to shift to higher wavenumbers (relative to strong intermolecular bonds) but become sharper and less concentration-dependent [1].
Comparative Analysis: Target vs. Alternatives
In a drug development context, researchers must distinguish the target from starting materials and isomers.
Target vs. Precursor (3-Fluoro-4-methoxyphenol)
The synthesis typically involves bromination of 3-Fluoro-4-methoxyphenol. Incomplete reaction is a common failure mode.
| Feature | Target: 2-Bromo-5-fluoro-4-methoxyphenol | Precursor: 3-Fluoro-4-methoxyphenol | QC Implication |
| Ring Substitution | 1,2,4,5-Tetrasubstituted (Isolated H) | 1,3,4-Trisubstituted (2 Adjacent H) | Definitive Pass/Fail |
| OOP Bending | Single dominant band ~860-890 cm⁻¹ | Split band ~800-830 cm⁻¹ (2 adjacent H) | Precursor shows lower freq. bends. |
| C-Br Stretch | Present (600-700 cm⁻¹) | Absent | Presence of Br-C bond. |
| OH Profile | Sharp, ~3500 cm⁻¹ (Intramolecular) | Broad, ~3350 cm⁻¹ (Intermolecular) | H-bond environment change. |
Target vs. Regioisomer (2-Bromo-4-fluoro-5-methoxyphenol)
Regioisomers have identical mass but distinct substitution patterns.
-
Target (1,2,4,5): Para-arrangement of H atoms (pos 3, 6).
-
Isomer (1,2,4,5 but swapped): If the F and OMe groups are swapped relative to the OH/Br, the electronic environment of the ring changes.
-
Differentiation: While OOP bands may be similar, the Fingerprint Region (1000-1300 cm⁻¹) will differ significantly due to the coupling of C-F and C-O stretches. The C-F stretch frequency is highly sensitive to ortho substituents.
Experimental Protocol (Self-Validating)
To ensure reproducible data comparable to the values above, follow this strict protocol.
Sample Preparation
Method: Attenuated Total Reflectance (ATR) is recommended for speed, but KBr transmission is superior for resolution of sharp bands (OH stretch).
Protocol A: KBr Pellet (Reference Standard)
-
Ratio: Mix 2.0 mg BFMP with 200 mg IR-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2 minutes to minimize scattering (particle size < 2 µm).
-
Pressing: Compress at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Validation: The pellet must be transparent. If cloudy, regrind.
Data Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic splitting).
-
Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.
-
Range: 4000 – 400 cm⁻¹.[1]
-
Background: Fresh air/N₂ purge (remove CO₂ doublet at 2350 cm⁻¹).
Visualizations & Workflows
QC Decision Tree
This workflow guides the analyst through the spectral validation process.
Figure 1: Logical decision tree for validating BFMP purity against common precursors.
Synthesis & Impurity Pathway
Understanding the origin of spectral bands requires mapping the synthesis.
Figure 2: Synthetic pathway highlighting the structural origin of the target molecule and potential impurities.
References
-
Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols. Journal of Molecular Structure.
-
Sigma-Aldrich. (n.d.). IR Spectrum Table & Chart. Sigma-Aldrich.[2]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy of Halogenated Phenols. National Institute of Standards and Technology.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
A Researcher's Guide to the Reactivity of Brominated Fluoroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise construction of molecular architectures is paramount. Brominated fluoroanisole isomers serve as versatile building blocks, offering multiple reaction sites for the strategic introduction of new functionalities. However, the subtle interplay of electronic and steric effects arising from the relative positions of the bromo, fluoro, and methoxy substituents leads to significant differences in their chemical reactivity. This guide provides a comparative analysis of the reactivity of common brominated fluoroanisole isomers in three key synthetic transformations: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and directed ortho-metalation (DoM). Understanding these differences is crucial for designing efficient and regioselective synthetic routes.
Introduction to Brominated Fluoroanisole Isomers
The presence of fluorine in pharmaceutical compounds can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Brominated fluoroanisoles are valuable intermediates in the synthesis of such fluorinated molecules, providing a handle for carbon-carbon and carbon-heteroatom bond formation.[2][3] The reactivity of these isomers is dictated by the electronic properties of the substituents: the electron-donating, ortho-, para-directing methoxy group (-OCH₃), the electron-withdrawing, ortho-, para-directing but deactivating halogens (-F and -Br), and the steric hindrance they impose.
This guide will focus on the following representative isomers:
-
2-Bromo-3-fluoroanisole
-
4-Bromo-3-fluoroanisole
-
2-Bromo-4-fluoroanisole
-
4-Bromo-2-fluoroanisole (also known as 2-fluoro-5-bromoanisole)
-
3-Bromo-4-fluoroanisole
I. Suzuki-Miyaura Cross-Coupling: Activating the C-Br Bond
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[4][5] In the case of brominated fluoroanisole isomers, the reaction proceeds at the C-Br bond, with the palladium catalyst undergoing oxidative addition to this site.[6] The relative reactivity of the isomers is influenced by the electronic environment of the C-Br bond and steric hindrance around the reaction center.
General Reactivity Trend:
The rate of oxidative addition, often the rate-determining step, is generally accelerated by electron-withdrawing groups on the aromatic ring and retarded by electron-donating groups.[6] Steric hindrance around the bromine atom can also slow the reaction.
Comparative Analysis:
| Isomer | Substituent Position Effects on C-Br Bond | Expected Relative Reactivity |
| 4-Bromo-3-fluoroanisole | The electron-withdrawing fluorine is meta to the bromine, and the electron-donating methoxy group is para. These effects partially counteract each other. | Moderate |
| 2-Bromo-4-fluoroanisole | The electron-withdrawing fluorine is para to the bromine, which should increase the electrophilicity of the C-Br bond and enhance reactivity. The methoxy group is ortho, which might introduce some steric hindrance. | High |
| 4-Bromo-2-fluoroanisole | The electron-withdrawing fluorine is ortho to the bromine, potentially increasing reactivity through inductive effects. The methoxy group is meta. | High |
| 2-Bromo-3-fluoroanisole | The electron-withdrawing fluorine is ortho to the bromine, and the electron-donating methoxy group is also ortho. This combination of opposing electronic effects and potential steric hindrance from both sides makes prediction difficult. | Moderate to Low |
| 3-Bromo-4-fluoroanisole | The electron-withdrawing fluorine is para to the bromine, and the electron-donating methoxy group is meta. The fluorine's activating effect is likely to dominate. | High |
It is important to note that reaction conditions, including the choice of palladium catalyst, ligand, and base, can significantly influence the outcome and may be optimized for each specific isomer.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoroanisole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-3-fluoroanisole with an arylboronic acid.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
II. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[8][9] For this reaction to occur, the ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.[10] In brominated fluoroanisoles, both the fluorine and bromine atoms can potentially act as leaving groups.
Key Principles of SNAr Reactivity:
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. Consequently, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[10] This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack.
-
Activating Groups: The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and accelerating the reaction.[8] The methoxy group, being electron-donating, is deactivating for SNAr.
Comparative Analysis:
The reactivity of brominated fluoroanisole isomers in SNAr reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
-
Substitution of Fluorine: In isomers where the fluorine atom is activated by an additional EWG (not present in the parent isomers but often introduced in subsequent synthetic steps), it can be selectively displaced by nucleophiles. For example, nitration of these isomers could introduce a strongly activating nitro group.
-
Substitution of Bromine: While bromine is a poorer leaving group than fluorine in many SNAr reactions, its substitution can be favored under certain conditions, particularly with soft nucleophiles or when the C-F bond is not sufficiently activated.
-
Regioselectivity: In isomers with multiple potential leaving groups, the regioselectivity is determined by the relative activation of each site.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-4-fluoroanisole with an Amine
This protocol describes a typical SNAr reaction where an amine displaces the fluorine atom, assuming the presence of an activating group (e.g., a nitro group introduced in a prior step) at a position ortho or para to the fluorine.
Figure 2: General workflow for a nucleophilic aromatic substitution reaction.
III. Directed Ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[8][11] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile.[12] Both the methoxy group and the fluorine atom can act as DMGs, with their directing ability being a key factor in determining the site of lithiation.
Directing Group Strength:
The generally accepted order of directing group strength is: -CONR₂ > -OMe > -F.[13] This means that in isomers containing both a methoxy and a fluoro group, the methoxy group will preferentially direct the lithiation to its ortho position.
Comparative Analysis of Regioselectivity:
The regioselectivity of DoM on brominated fluoroanisole isomers is a result of the competition between the directing effects of the methoxy and fluoro groups, as well as the steric hindrance and electronic effects of the bromine atom.
| Isomer | Directing Groups and Their Positions | Predicted Site of Lithiation |
| 4-Bromo-3-fluoroanisole | -OMe at C1, -F at C3, -Br at C4. The strongest directing group is -OMe. The C2 position is ortho to -OMe. The C2 position is also ortho to -F. This cooperative directing effect should strongly favor lithiation at C2. | C2 |
| 2-Bromo-4-fluoroanisole | -OMe at C1, -Br at C2, -F at C4. The -OMe group directs to C6 (blocked by -Br) and C2 (blocked by -Br). The -F group directs to C3 and C5. Lithiation is likely to occur at C3 or C5, with C3 being less sterically hindered. | C3 or C5 |
| 4-Bromo-2-fluoroanisole | -OMe at C1, -F at C2, -Br at C4. The -OMe group directs to C6. The -F group directs to C3. The -OMe is a stronger directing group, so lithiation at C6 is expected. | C6 |
| 2-Bromo-3-fluoroanisole | -OMe at C1, -Br at C2, -F at C3. The -OMe group directs to C6. The -F group directs to C2 (blocked by -Br) and C4. Lithiation is expected at C6, directed by the stronger -OMe group. | C6 |
| 3-Bromo-4-fluoroanisole | -OMe at C1, -Br at C3, -F at C4. The -OMe group directs to C2. The -F group directs to C5. The stronger directing -OMe group is expected to favor lithiation at C2. | C2 |
Experimental Protocol: Directed Ortho-Metalation of 4-Bromo-3-fluoroanisole
This protocol outlines the lithiation and subsequent quenching with an electrophile for 4-bromo-3-fluoroanisole.
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.uvm.edu]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. vapourtec.com [vapourtec.com]
- 11. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. baranlab.org [baranlab.org]
- 13. Directed Ortho Metalation [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
